Isononyl acrylate
Description
Significance of Isononyl Acrylate (B77674) as a Specialty Acrylate Monomer
The primary significance of isononyl acrylate as a specialty monomer lies in its exceptionally low glass transition temperature (Tg), which is among the lowest of all commercially available acrylates. transparencymarketresearch.com This characteristic is crucial for applications requiring flexibility, particularly in pressure-sensitive adhesives (PSAs). transparencymarketresearch.com The low Tg ensures that the resulting adhesive remains tacky and flexible across a wide range of temperatures. Polymers derived from this compound exhibit excellent adhesion, durability, and resistance to environmental factors such as UV light and weathering. ontosight.aiintrospectivemarketresearch.com
The use of this compound is a key factor in the production of high-performance PSAs, which are valued for their ease of use and cost-effectiveness. transparencymarketresearch.com In the coatings industry, this compound is used to modify the rheological properties of elastic paints and to formulate coatings with superior adhesion and chemical resistance. 360iresearch.comtransparencymarketresearch.com Its ability to enhance the performance of polymers makes it a preferred choice over other commodity acrylates, such as 2-ethylhexyl acrylate (2-EHA), especially in applications demanding higher efficiency and durability. transparencymarketresearch.com The monomer's low volatility and compatibility with various polymer matrices further contribute to its status as a critical building block in advanced material formulations. 360iresearch.com
Table 1: Comparison of Glass Transition Temperatures (Tg) for Common Acrylates
| Acrylate Monomer | Glass Transition Temperature (Tg) | Primary Applications |
|---|---|---|
| This compound | -58°C | Flexible Adhesives, Coatings |
| 2-Ethylhexyl Acrylate | -50°C | PSAs, UV-Curable Coatings |
| Butyl Acrylate | -45°C | Paints, Textiles, Adhesives |
This table presents typical Tg values. Actual values may vary slightly depending on the specific isomer and measurement conditions.
Overview of Research Trajectories in this compound Polymer Chemistry
Current research in this compound polymer chemistry is focused on several key areas, driven by demands for enhanced performance, sustainability, and novel applications. A significant trajectory is the development of advanced copolymers to achieve tailored properties. For instance, copolymerizing this compound with monomers like styrene (B11656) allows for the creation of materials with specific mechanical and thermal characteristics for specialized uses. prepchem.com
Another major research trend is the shift toward environmentally friendly formulations. This includes the development of water-borne and UV-curable coatings that utilize this compound to reduce the emission of volatile organic compounds (VOCs). marketresearchfuture.com There is also growing interest in producing bio-based this compound to align with global sustainability goals and increasing environmental consciousness among consumers and manufacturers. introspectivemarketresearch.commarketresearchfuture.com
Technological advancements in polymerization processes represent another active area of research. 360iresearch.com Innovations in continuous process production and catalytic systems are enabling more efficient synthesis of this compound and the polymers derived from it. introspectivemarketresearch.com Research is also exploring the use of techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create polymers with well-defined architectures and molecular weights. digitellinc.com These advanced methods pave the way for creating next-generation materials for high-tech applications, including electronics and potentially biomedical devices. 360iresearch.com
Scope and Objectives of the Research Compendium
This research compendium aims to provide a focused and scientifically rigorous overview of this compound within the context of modern polymer science. The primary objective is to detail the fundamental chemical properties and synthesis of this compound, highlighting its significance as a specialty monomer. The compendium will further explore the key research and development trajectories that are shaping its use in industrial applications. By concentrating strictly on the chemical and polymeric aspects, this document serves as a technical resource for researchers, chemists, and material scientists. It synthesizes current knowledge on how the unique molecular structure of this compound translates into macroscopic properties in polymers and how ongoing research continues to expand its application horizon.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Appearance | Clear, colorless liquid |
| Primary Synthesis Route | Esterification of acrylic acid and isononyl alcohol |
Note: The molecular formula and weight can vary slightly based on the specific isomers of the isononyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyloctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGDKOCSSIRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199925 | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-49-9 | |
| Record name | Isononyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Industrial Production of Isononyl Acrylate
Esterification Reactions for Isononyl Acrylate (B77674) Synthesis
The principal industrial route for synthesizing isononyl acrylate is the direct esterification of acrylic acid with isononyl alcohol. markwideresearch.comevitachem.com This reaction involves the combination of a carboxylic acid (acrylic acid) and an alcohol (isononyl alcohol) to form an ester (this compound) and water as a byproduct. ljast.ly To drive the reaction towards the product side and achieve high conversion rates, the water is continuously removed from the reaction mixture, a strategy that shifts the chemical equilibrium in favor of ester formation in accordance with Le Chatelier's principle. researchgate.net
The isononyl alcohol used is typically a mixture of C9 alcohol isomers, which results in the production of mixed isononyl acrylates. This isomeric mixture arises from the feedstock used to produce the alcohol, which is generally C8 olefins derived from the dimerization of butenes.
Catalysts are essential for achieving practical reaction rates in the esterification process. A variety of catalytic systems are employed in industrial settings, each with distinct advantages and operational considerations.
Strong mineral acids, such as sulfuric acid, have historically been used as homogeneous catalysts for this type of esterification. evitachem.com They are effective and low-cost but can lead to corrosion issues and require a neutralization step during product workup, which can complicate purification.
| Catalyst Type | Examples | Key Features |
| Homogeneous Acid | Sulfuric Acid | High activity, low cost; can cause corrosion and requires neutralization. evitachem.com |
| Heterogeneous (Solid) Acid | Sulfonated Ion-Exchange Resins (e.g., Amberlyst) | Easily separated, reusable, less corrosive; simplifies product purification. researchgate.netump.edu.my |
| Enzymatic | Lipases | High selectivity, operates under mild conditions; may have higher costs and lower stability. |
This table provides an overview of catalytic systems used in the synthesis of this compound and similar esters.
The esterification of acrylic acid is a reversible, equilibrium-limited reaction. mdpi.com The reaction is typically endothermic, meaning it requires an input of energy (heat) to proceed. researchgate.net The kinetics of the reaction—the rate at which it proceeds—are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. ump.edu.myresearchgate.net
Kinetic studies on similar acrylate esterification reactions, such as those involving butanol or 2-ethylhexanol, have been described using various models, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.netmdpi.com The LHHW model, for instance, often provides a good fit for reactions using solid catalysts, suggesting that the process is controlled by the surface reaction on the catalyst. mdpi.com The calculated activation energy for the esterification of acrylic acid with butanol has been reported to be around 73.6 kJ/mol, providing an estimate for the energy barrier that must be overcome for the reaction to occur. ump.edu.my
A critical side reaction that must be managed during synthesis is the polymerization of the acrylic acid or the resulting this compound monomer. To prevent premature polymerization, especially at the elevated temperatures used for esterification, a polymerization inhibitor such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) is typically added to the reaction mixture. google.com
To maximize the yield of this compound and ensure high selectivity, process parameters are carefully optimized in industrial production.
Temperature: The reaction is typically conducted at temperatures between 80°C and 120°C. Higher temperatures increase the reaction rate but also elevate the risk of unwanted side reactions, particularly polymerization.
Molar Ratio: An excess of one reactant, usually the alcohol, is often used to shift the equilibrium towards the product side and maximize the conversion of the more valuable acrylic acid. researchgate.net
Catalyst Concentration: The amount of catalyst is optimized to provide a sufficient reaction rate without causing excessive side reactions or adding unnecessary cost. Typical concentrations range from 0.5% to 2% by weight for acid catalysts.
Water Removal: Continuous removal of water via methods like azeotropic distillation is crucial for driving the reaction to completion and achieving high yields. researchgate.net
| Parameter | Typical Range/Condition | Purpose |
| Temperature | 80 - 120 °C | Balances reaction rate against the risk of side reactions. |
| Molar Ratio (Alcohol:Acid) | > 1:1 | Shifts equilibrium to maximize acrylic acid conversion. researchgate.net |
| Catalyst Loading | 0.5 - 2.0 wt% | Ensures an economically viable reaction rate. |
| Water Removal | Continuous | Drives the reversible reaction toward product formation. |
| Inhibitor | Present (e.g., Hydroquinone) | Prevents premature polymerization of the monomer. |
This table summarizes key optimized process parameters for the synthesis of this compound.
Reaction Kinetics and Thermodynamic Considerations in Esterification
Raw Material Sourcing and Supply Chain Dynamics for this compound Precursors
The production of this compound is fundamentally tied to the supply chains of its two primary raw materials: isononyl alcohol and acrylic acid. markwideresearch.com Both are derivatives of petrochemical feedstocks, making their availability and pricing subject to the dynamics of the global oil and gas markets. marksparksolutions.com
Isononyl alcohol is a branched nine-carbon oxo alcohol. syndicatedanalytics.com It is commercially produced via the hydroformylation (oxo process) of C8 olefin streams (octenes), followed by hydrogenation of the resulting aldehydes. syndicatedanalytics.compersistencemarketresearch.commatthey.com The octenes themselves are typically produced by the dimerization of butenes.
Acrylic acid is manufactured on a large scale through the two-step catalytic oxidation of propylene (B89431), which is a primary product from steam crackers and oil refineries. researchnester.comniir.org The supply chain for acrylic acid is therefore directly linked to propylene availability. marksparksolutions.comresearchnester.com Major producers of these precursors are large chemical companies with integrated petrochemical operations, primarily located in Asia-Pacific, North America, and Europe. researchnester.comgminsights.comglobalgrowthinsights.com
The sustainability and economic viability of this compound production are heavily influenced by the stability of its feedstock supply chains.
Price Volatility: The prices of propylene and other crude oil derivatives are notoriously volatile, subject to geopolitical tensions, global supply/demand balances, and disruptions in the energy sector. markwideresearch.commarksparksolutions.com This volatility translates directly to the production costs of acrylic acid and isononyl alcohol, and subsequently, to the price and profitability of this compound. markwideresearch.comverifiedmarketresearch.com
Supply Chain Disruptions: The global nature of the chemical industry makes it vulnerable to logistical challenges, including shipping container shortages, port congestion, and production outages caused by unforeseen events. resourcewise.comchemanalyst.com Such disruptions can lead to tight supply situations, lengthening lead times for raw materials and impacting the ability of this compound manufacturers to maintain consistent production. resourcewise.com
Shift to Bio-based Alternatives: In response to price volatility and a growing demand for sustainability, there is increasing interest in developing bio-based feedstocks. gminsights.com360iresearch.com For instance, research is ongoing into producing acrylic acid from renewable resources like glycerol (B35011) or sugar, which could eventually offer a more stable and environmentally friendly alternative to propylene-based production. niir.orgacs.org Similarly, efforts to produce bio-based alcohols are underway, which could impact the long-term supply chain for isononyl alcohol. globalgrowthinsights.com
Purification Methodologies for this compound Monomer
After the esterification reaction, the crude product is a mixture containing the desired this compound, water, unreacted isononyl alcohol and acrylic acid, the catalyst (if homogeneous), and various by-products. A multi-step purification process is required to isolate the monomer at the high purity levels required for polymerization applications.
The primary method for purification is distillation. This process separates the components of the mixture based on their different boiling points. Typically, a series of distillation columns are used to remove lighter components (like water and unreacted alcohol) and heavier components (by-products and residual catalyst).
For highly reactive monomers like acrylates, specialized distillation techniques such as vacuum distillation are often employed to lower the required temperatures and minimize the risk of thermal degradation and polymerization. Advanced methods like thin-film evaporation or short-path distillation can also be used, which are particularly effective for purifying high-boiling, heat-sensitive compounds. justia.com Another technique that can be used for purification is membrane filtration. Throughout the purification process, the presence of a polymerization inhibitor is maintained to ensure the stability of the final monomer product.
Distillation and Membrane Filtration Techniques for High-Purity this compound
The production of this compound via the esterification of acrylic acid and isononyl alcohol yields a reaction mixture containing the desired ester, unreacted starting materials, the catalyst, and various by-products. Achieving the high purity required for polymerization applications necessitates effective purification. The two primary industrial methods for this purification are distillation and membrane filtration, often selected based on desired purity, energy consumption, and process scale. atamanchemicals.com
Distillation
Distillation is a conventional and well-established thermal separation process used to purify this compound. The technique separates components of the reaction mixture based on differences in their boiling points. To prevent the premature, thermally-induced polymerization of the acrylate monomer, this process is typically carried out under vacuum. Vacuum distillation lowers the boiling point of the components, allowing for effective separation at lower temperatures.
During the synthesis and purification stages, polymerization inhibitors like hydroquinone or its derivatives are often introduced to ensure the stability of the monomer. In a typical continuous process, the crude ester mixture is fed into a distillation column. Lighter, more volatile components, such as residual water and some by-products, are removed first. The main fraction, high-purity this compound, is then separated from heavier components, which include unreacted isononyl alcohol and catalyst residues. Modern industrial techniques can achieve high yields, with purity levels often exceeding 99.5%.
Table 1: Typical Impurity Profile of Crude vs. Distilled this compound This table presents illustrative data based on typical industrial purification outcomes.
| Component | Concentration in Crude Mixture (wt. %) | Concentration after Distillation (wt. %) |
|---|---|---|
| This compound | 85 - 90% | > 99.5% |
| Isononyl Alcohol | 5 - 8% | < 0.2% |
| Acrylic Acid | 1 - 3% | < 0.05% |
| Heavy By-products | 1 - 2% | < 0.1% |
| Water & Light Ends | < 1% | < 0.05% |
Membrane Filtration
Membrane filtration, particularly organic solvent nanofiltration (OSN), has emerged as a modern, energy-efficient alternative or complementary technology to distillation. nih.govresearchgate.net This pressure-driven process utilizes semi-permeable membranes to separate molecules based on size, and sometimes shape and charge, at a molecular level. acs.orgresearchgate.net For this compound purification, nanofiltration membranes with pore sizes typically less than 2 nanometers are employed. nih.govmdpi.com
Polymeric membranes, often made from robust materials like polyimide or polysulfone, are commonly used due to their chemical stability in organic solvents. nih.govpall.com The effectiveness of the separation is determined by the membrane's rejection coefficient for specific impurities and its flux rate, which is the volume of permeate passing through the membrane per unit area per unit of time.
Table 2: Performance Comparison of Distillation vs. Membrane Filtration This table provides a general comparison of the two purification technologies.
| Parameter | Vacuum Distillation | Membrane Filtration (Nanofiltration) |
|---|---|---|
| Separation Principle | Difference in Boiling Points | Molecular Size Exclusion |
| Energy Consumption | High (Thermal process) | Low (Athermal process) nih.govresearchgate.net |
| Operating Temperature | Elevated (under vacuum) | Ambient |
| Risk of Polymerization | Moderate (mitigated by inhibitors/vacuum) | Very Low |
| Capital Cost | High (columns, reboilers, condensers) | Moderate to High (membranes, pumps, housing) |
| Primary Application | Bulk separation and high-purity finishing | Removal of small impurities, solvent exchange acs.org |
| Fouling Issues | Can occur (tar formation) | A primary operational challenge mdpi.combeilstein-journals.org |
In industrial practice, a hybrid approach may be employed where distillation is used for the bulk removal of unreacted alcohol, and membrane filtration is used as a final polishing step to remove trace impurities like residual acid, demonstrating the complementary nature of these advanced separation techniques. acs.orggoogle.com
Polymerization Science of Isononyl Acrylate and Its Derivatives
Copolymerization Strategies Involving Isononyl Acrylate (B77674)
Copolymerization is a versatile strategy used to tailor the properties of polymers. frontiersin.org Isononyl acrylate is frequently copolymerized with other monomers to achieve a desired balance of properties, such as adhesion, cohesion, and flexibility, for specific applications. google.com
This compound can be readily copolymerized with a variety of other monomers via free-radical polymerization. google.com The composition and sequence distribution of the resulting copolymer are determined by the reactivity ratios of the comonomers, which predict how readily each monomer adds to a growing polymer chain. frontiersin.org
Common comonomers for this compound include:
Other Acrylate Monomers: It is often copolymerized with acrylates having different side chains, such as methyl acrylate, butyl acrylate, or 2-ethylhexyl acrylate, to fine-tune properties like the glass transition temperature (Tg). google.com
Vinyl Monomers: Vinyl monomers like vinyl acetate (B1210297) and styrene (B11656) are also used as comonomers. google.commdpi.com
Functional Monomers: To improve properties like adhesion to polar surfaces or to introduce crosslinking sites, this compound is copolymerized with polar functional monomers. Examples include acrylic acid, methacrylic acid, acrylamide, and hydroxyethyl (B10761427) acrylate. google.comgoogle.comscielo.br
While conventional free-radical polymerization is widely used, it offers limited control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. frontiersin.org Controlled/living radical polymerization (CRP) techniques have emerged to address these limitations, enabling the synthesis of well-defined polymers. The main CRP methods applicable to acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP is a transition metal-catalyzed process that allows for the controlled polymerization of a wide range of monomers, including acrylates. cmu.edu By using a transition metal complex (e.g., copper bromide with a ligand like Me6TREN) to reversibly activate and deactivate the propagating chains, ATRP can produce poly(acrylates) with predetermined molecular weights and narrow polydispersities (Mw/Mn < 1.5). cmu.eduresearchgate.net This technique has been successfully used to create well-defined homo- and block copolymers of various acrylates. nih.govcmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP method that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). mdpi.com The RAFT process allows for the polymerization of a wide variety of functional monomers under mild conditions and is effective for producing well-defined acrylate copolymers with complex architectures, such as block and gradient copolymers. mdpi.comscirp.org
These controlled polymerization strategies open the door to creating advanced materials based on this compound with precisely engineered architectures and properties for high-performance applications. scirp.org
Atom Transfer Radical Polymerization (ATRP) Kinetics and Modeling
Terpolymerization Dynamics and Product Architecture
Terpolymerization, the polymerization of three distinct monomers, allows for the creation of materials with a tailored combination of properties derived from each comonomer. researchgate.net Understanding the kinetics of terpolymerization is essential for controlling the composition and architecture of the final terpolymer, thereby achieving the desired material properties. researchgate.net
The reactivity ratios of the monomers are crucial parameters in terpolymerization, as they describe the relative rate at which each monomer adds to a growing polymer chain. These ratios are determined experimentally and can be used in models like the Alfrey-Goldfinger equation to predict the terpolymer composition as a function of monomer conversion. researchgate.net
A study on the terpolymerization of triisopropylsilyl acrylate (SiA), methyl methacrylate (B99206) (MMA), and n-butyl acrylate (BA) provides a framework for understanding the dynamics involved. researchgate.net By conducting polymerizations at various feed compositions and analyzing the resulting terpolymers, the reactivity ratios were estimated. researchgate.net This information is vital for designing terpolymers with specific architectures, such as random, alternating, or block-like structures. While specific studies on the terpolymerization of this compound were not found, the principles from similar acrylate systems are applicable. researchgate.net The inclusion of the bulky, hydrophobic isononyl group from this compound alongside other monomers can be used to impart properties like hydrophobicity, flexibility, and adhesion to the resulting terpolymer.
Photoinitiated Polymerization of this compound Systems
Mechanisms of Photoinitiation: Type I (Scission) and Type II (Hydrogen Abstraction)
Photoinitiated polymerization is a process where light absorption by a photoinitiator molecule leads to the generation of reactive species, typically free radicals, which then initiate polymerization. acs.org There are two primary mechanisms for radical photoinitiation: Type I and Type II. researchgate.net
Type I Photoinitiators , also known as cleavage photoinitiators, are molecules that undergo homolytic cleavage upon absorbing light, typically from an excited triplet state, to form two radical fragments. researchgate.net At least one of these fragments is reactive enough to initiate the polymerization of acrylate monomers. nii.ac.jp Examples of Type I photoinitiators include α-hydroxyketones and acylphosphine oxides. researchgate.netresearchgate.net
Type II Photoinitiators operate through a bimolecular mechanism. Upon light absorption, the photoinitiator is excited to a triplet state and then interacts with a co-initiator or synergist, which is typically a hydrogen donor like a tertiary amine. researchgate.netresearchgate.net This interaction occurs via hydrogen abstraction or electron transfer, generating the initiating radical from the co-initiator. nii.ac.jpresearchgate.net Benzophenone, in combination with an amine, is a classic example of a Type II system. researchgate.net
The choice between a Type I and Type II system depends on the specific application, curing conditions, and desired properties of the final polymer. acs.org
Design and Optimization of Photoinitiator Systems for this compound
The design and optimization of a photoinitiator system for this compound polymerization are critical for achieving efficient and complete curing. Key factors to consider include the photoinitiator's absorption spectrum, the light source's emission spectrum, and the photoinitiator's concentration. mdpi.comgoogle.com The goal is to maximize the generation of initiating radicals while minimizing issues like oxygen inhibition and unreacted photoinitiator migration. radtech.org
Optimization often involves adjusting the concentration of the photoinitiator and co-initiator (for Type II systems) and the intensity and duration of the light exposure (UV dose). mdpi.comradtech.org For instance, increasing the UV dose generally leads to a higher conversion of the photoinitiator, which in turn reduces the amount of migratable species. radtech.org Orthogonal experimental designs can be employed to systematically study the effects of multiple factors, such as the ratio of different monomers, the concentration of active diluents, and the photoinitiator concentration, on the final properties of the cured material. mdpi.com
Furthermore, the development of novel photoinitiator systems, such as dual-photoinitiator systems, can offer advantages. For example, using a combination of photoinitiators, one in an aqueous phase and one in an oil phase for emulsion systems, can lead to more consistent cross-linking, higher particle yield, and lower required initiator concentrations. nih.gov
Table 3: Factors for Optimization of Photoinitiator Systems
| Factor | Influence on Polymerization | Optimization Goal |
| Photoinitiator Concentration | Affects the rate of initiation and the degree of cure. mdpi.com | Balance cure speed with minimizing unreacted initiator. |
| Light Intensity/Dose | Determines the number of photons available to activate the photoinitiator. radtech.org | Ensure sufficient cure depth and completeness without causing material degradation. |
| Co-initiator Concentration (Type II) | Influences the efficiency of radical generation through hydrogen abstraction. | Maximize initiation rate while avoiding side reactions or inhibition. |
| Monomer Composition | The reactivity of the acrylate monomers can affect the overall polymerization rate. | Tailor formulation for desired final properties and cure characteristics. |
| Curing Atmosphere | Oxygen can inhibit radical polymerization by scavenging radicals. acs.org | Use inert atmospheres (e.g., nitrogen) or higher initiator concentrations to overcome inhibition. |
Dual-Curing Acrylate Systems Incorporating this compound
Dual-curing systems utilize two distinct polymerization reactions that can be triggered sequentially or simultaneously, often by different stimuli such as UV light and heat. upc.edu This approach allows for greater control over the curing process and can result in materials with enhanced properties compared to those cured by a single method. mdpi.com
Acrylates, including this compound, are highly versatile for dual-curing systems because they can participate in various polymerization reactions. mdpi.com A common dual-cure setup involves an initial, rapid UV-curing step to set the shape of the material, followed by a thermal curing step to complete the polymerization and enhance the final network properties. researchgate.net
For example, a system could combine the photoinitiated radical polymerization of acrylate double bonds with a thermally driven reaction, such as the reaction between isocyanate and hydroxyl groups. researchgate.net In such a system incorporating this compound, the initial UV exposure would lead to extensive polymerization of the acrylate groups, forming a cross-linked network. researchgate.net A subsequent thermal treatment could then advance a second reaction, further increasing the crosslink density and improving mechanical properties. researchgate.netupc.edu The sequence of curing is critical; UV-curing first can create a rigid network that may hinder the mobility required for the second thermal cure. researchgate.net
Dual-curing systems offer process flexibility and the ability to create complex polymer architectures, such as interpenetrating polymer networks (IPNs), leading to materials with superior performance for applications like coatings, adhesives, and optical materials. mdpi.com
Oxygen Inhibition Phenomena in Photopolymerization
The photopolymerization of acrylate monomers like this compound via free-radical mechanisms is notoriously susceptible to inhibition by atmospheric oxygen. radtech.orgresearchgate.net This phenomenon is a significant hurdle in applications where curing is performed in an open-air setting, particularly for thin films which have a large surface-area-to-volume ratio. researchgate.netacs.org The inhibitory effects can lead to incomplete polymerization, resulting in tacky surfaces, reduced gloss, and diminished mechanical performance. ulaval.ca
The underlying chemistry of oxygen inhibition involves a two-pronged attack on the free-radical process. acs.org Firstly, ground-state molecular oxygen, which exists as a triplet diradical, can quench the excited triplet state of the photoinitiator molecules. acs.org This interaction deactivates the photoinitiator before it can generate the primary radicals needed to start the polymerization chain reaction. acs.orgulaval.ca
Table 1: Mechanisms of Oxygen Inhibition in Acrylate Photopolymerization
| Mechanism | Description | Consequence |
| Photoinitiator Quenching | Excited-state photoinitiator molecules are deactivated by interaction with molecular oxygen. acs.orgacs.org | Reduction in the generation of primary initiating radicals, leading to a slower onset of polymerization. |
| Radical Scavenging | Carbon-centered radicals on the propagating polymer chain react with oxygen to form stable, less reactive peroxy radicals. researchgate.netacs.orgulaval.ca | Premature termination of polymer chain growth, leading to lower conversion, reduced polymer molecular weight, and tacky surfaces. ulaval.ca |
To counteract these detrimental effects, several strategies have been developed. These can be broadly categorized as physical and chemical methods.
Interactive Data Table: Strategies to Mitigate Oxygen Inhibition
| Strategy Type | Method | Description |
| Physical | Inert Atmosphere | Curing under a nitrogen or argon blanket displaces oxygen from the reaction environment, effectively eliminating inhibition. radtech.orgbomar-chem.com This is highly effective but can be costly. radtech.org |
| Physical | High Light Intensity | Using high-irradiance lamps generates a high concentration of radicals very quickly, which rapidly consumes the dissolved oxygen, overcoming the inhibition period. radtech.org |
| Physical | Surface Barriers | Applying a transparent film or a layer of wax that migrates to the surface can physically block the diffusion of atmospheric oxygen into the curing resin. bomar-chem.com |
| Chemical | Increased Photoinitiator | Using a higher concentration of photoinitiator generates more radicals to consume the oxygen and initiate polymerization. google.com |
| Chemical | Oxygen Scavengers (Additives) | Incorporating additives like tertiary amines, thiols (mercaptans), or phosphines that readily react with and consume oxygen or peroxy radicals. acs.orgulaval.cabomar-chem.com Thiols are particularly effective as they can also reinitiate polymerization. radtech.orgulaval.ca |
| Chemical | Novel Initiator Systems | Developing photoinitiating systems that are less sensitive to oxygen or that actively consume oxygen as part of the initiation process. radtech.org |
Impact of Monomer Purity on Polymerization Kinetics and Polymer Properties
The purity of the this compound monomer is a critical parameter that profoundly influences both the kinetics of the polymerization reaction and the final properties of the resulting polymer. The presence of even small quantities of impurities can lead to unpredictable and often undesirable outcomes, such as slow or incomplete polymerization and the formation of insoluble solids.
The properties of the final polymer are directly correlated with the purity of the monomer used. Impurities can lead to a decrease in the degree of polymerization, resulting in lower average molecular weight and a narrower molecular weight distribution. scielo.br This reduction in molecular weight can, in turn, negatively affect the mechanical properties of the polymer, such as its tensile strength and flexibility. nih.gov Furthermore, impurities can cause discoloration (e.g., yellowing) and can compromise the thermal stability of the final product. nih.gov For applications requiring high-performance materials with consistent and reproducible properties, starting with a high-purity monomer is essential.
Table 2: General Effects of Monomer Impurities on Polymerization and Properties
| Parameter | Effect of Increased Impurity Levels |
| Polymerization Kinetics | Decreased polymerization rate; potential for long inhibition periods. researchgate.net |
| Polymer Molecular Weight | Reduction in average molecular weight (Mn and Mw). scielo.br |
| Molecular Weight Distribution | Potential narrowing or broadening, depending on the impurity's function. |
| Mechanical Properties | Decrease in flexural strength and modulus. nih.gov |
| Thermal Properties | Lowered glass transition temperature (Tg); reduced thermal stability. nih.gov |
| Final Product Quality | Discoloration (yellowing); formation of gels or insoluble fractions. nih.gov |
Effects of Impurity Profiles on Side Reactions and Polymerization Control
The specific types of impurities present in the monomer, known as the impurity profile, determine the nature and extent of side reactions that can occur during polymerization. acs.org Understanding this profile is crucial for controlling the reaction and ensuring the desired polymer architecture. For this compound, which is typically synthesized via the esterification of isononyl alcohol and acrylic acid, common impurities originate from the starting materials and the synthesis process itself. acs.org
Potential impurities in technical-grade this compound include:
Unreacted Acrylic Acid: Can inhibit polymerization, particularly at high concentrations, and affect the reaction's pH.
Unreacted Isononyl Alcohol: Can act as a chain-transfer agent, leading to a significant reduction in the polymer's molecular weight.
Water: A byproduct of esterification, its presence can affect reaction kinetics and the performance of certain initiators.
Diacrylates: Small amounts of diacrylate impurities, such as ethylene (B1197577) glycol diacrylate in other acrylate monomers, can act as cross-linking agents, leading to the formation of branched or gelled, insoluble polymers instead of linear chains.
Other Esters: If the starting alcohol or acid contains its own impurities (e.g., different alcohol isomers or other carboxylic acids), a mixture of different acrylate esters or other ester side products can be formed. acs.org
These impurities can participate in various side reactions that compete with the main polymerization process. acs.org For instance, chain transfer to an impurity like a residual alcohol terminates one growing chain while starting another, which disrupts the growth of long polymer chains and lowers the average molecular weight. The presence of reactive impurities from bio-based feedstocks, such as other alcohols or acids, can lead to the formation of a complex mixture of copolymers and side-products, making process control difficult. acs.org Therefore, controlling the impurity profile through rigorous purification of the this compound monomer is a key step in manufacturing polymers with consistent, high-quality properties.
Table 3: Potential Impurities in this compound and Their Effects
| Impurity | Likely Origin | Effect on Polymerization and Side Reactions |
| Isononyl Alcohol | Incomplete esterification reaction. | Acts as a chain-transfer agent, limiting polymer molecular weight. |
| Acrylic Acid | Incomplete esterification reaction. | Can inhibit polymerization at high levels; affects reaction pH. |
| Water | Byproduct of esterification. | Can interfere with initiator efficiency and affect kinetics. |
| Diacrylate Species | Side reaction during synthesis. | Acts as a cross-linker, potentially causing gelation and insolubility. |
| Other Alcohol/Acid Esters | Impurities in starting materials. | Leads to unintended copolymerization, altering polymer properties. acs.org |
| Polymerization Inhibitor | Added for storage stability (e.g., hydroquinone). | Must be removed before polymerization to allow the reaction to proceed. google.com |
Structure Property Relationships in Isononyl Acrylate Based Polymers
Influence of Isononyl Acrylate (B77674) Content on Polymer Thermomechanical Behavior
The thermomechanical behavior of polymers based on isononyl acrylate is significantly influenced by the concentration of the this compound monomer units within the polymer chains. This is most evident in the material's glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Correlation Between this compound Monomer and Polymer Glass Transition Temperature (Tg)
The homopolymer of this compound, poly(this compound), exhibits a very low glass transition temperature (Tg), consistently reported to be approximately -58°C. ooc.co.jpspecialchem.com This low Tg is a direct result of the bulky and flexible nine-carbon branched alkyl side chain, which increases the free volume within the polymer structure and hinders close chain packing. This increased spacing between polymer chains facilitates segmental motion, requiring less thermal energy for the polymer to transition from a glassy to a rubbery state. The alkyl branching, in particular, contributes to this effect, making poly(this compound) one of the softest and most flexible common acrylate polymers.
| Homopolymer | Glass Transition Temperature (Tg) in °C |
|---|---|
| Poly(methyl methacrylate) | 105 |
| Poly(ethyl acrylate) | -24 |
| Poly(butyl acrylate) | -54 |
| Poly(this compound) | -58 |
| Poly(2-ethylhexyl acrylate) | -65 |
| Poly(isobornyl acrylate) | 94 |
Rheological Properties of Poly(this compound) and Copolymers
The rheological, or flow, properties of this compound-based polymers are critical for their processing and application, particularly in coatings, adhesives, and sealants. These properties are governed by the polymer's molecular structure, including its side-chain architecture, molecular weight, and interactions between polymer chains.
Shear-Thinning Behavior and Viscoelasticity of this compound Polymers
Polymers based on this compound, like most high-molecular-weight polymer melts and solutions, typically exhibit shear-thinning (or pseudoplastic) behavior. anton-paar.com This means their viscosity decreases as the applied shear rate increases. anton-paar.commdpi.com At rest or under low shear, the long polymer chains are randomly coiled and entangled, leading to high flow resistance and high viscosity. anton-paar.com As the shear rate increases, these chains begin to disentangle and align themselves in the direction of flow, which reduces their resistance and, consequently, the viscosity. anton-paar.com This behavior is advantageous in applications like coatings, where high viscosity at low shear prevents sagging, while low viscosity at high shear (e.g., during spraying or brushing) allows for easy application. lu.se
The viscoelastic nature of these polymers is characterized by their ability to exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is often studied using dynamic oscillatory rheology, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For pressure-sensitive adhesives, a specific balance of G' and G'' in the application frequency range is necessary to achieve the desired tack and peel adhesion. The flexible isononyl side chains contribute to a lower modulus, which is characteristic of soft, compliant materials.
Effect of Molecular Weight and Chain Length Distribution on Rheology
The rheological properties of this compound polymers are profoundly affected by their molecular weight (MW) and molecular weight distribution (MWD). Generally, for a given polymer system, viscosity increases with increasing molecular weight. This is because longer polymer chains lead to a greater number of entanglements, which increases the resistance to flow.
Studies on various polymer systems have shown that higher molecular weight leads to stiffer gels and higher viscosity. researchgate.net The consistency index (K), a parameter from the Power Law model that indicates the fluid's viscosity at a low shear rate, generally increases with higher molecular weight. researchgate.net Conversely, the flow behavior index (n), which indicates the degree of shear-thinning behavior (where n<1), can also be affected.
Mechanical Performance of this compound-Derived Polymeric Materials
The inclusion of this compound in a polymer formulation imparts distinct mechanical properties, primarily related to flexibility and durability. The long, flexible alkyl side chain is central to these performance characteristics.
Elongation, Flexibility, and Durability Characteristics
Polymers derived from this compound are known for their excellent flexibility and high elongation at break. Flexibility is a direct consequence of the very low Tg (-58°C) conferred by the monomer, which ensures that the material remains in a rubbery, non-brittle state over a wide range of service temperatures. ooc.co.jp This inherent flexibility allows the material to be bent or stretched without fracturing.
Durability in this context often relates to the polymer's ability to maintain its mechanical integrity under stress and environmental exposure. The flexibility provided by this compound allows the polymer to better dissipate stress, preventing crack propagation and material failure. Furthermore, acrylate backbones are known for their good resistance to UV light and weathering, which, combined with the flexibility from the isononyl group, leads to durable materials suitable for outdoor applications.
| Polymer Type / Monomer | Key Mechanical Characteristic | Typical Application Area |
|---|---|---|
| This compound | High flexibility, high elongation, softness. | Pressure-Sensitive Adhesives, Sealants |
| Methyl Methacrylate (B99206) | High strength, rigidity, hardness. gantrade.com | Rigid sheets, Coatings |
| Butyl Acrylate | Good flexibility, balanced properties. gantrade.com | Paints, Adhesives |
| Isobornyl Acrylate | High hardness, thermal resistance. atamanchemicals.com | Hard Coatings, Inks |
Optical Properties of this compound Formulations and Cured Systems
The optical characteristics of this compound and the polymers derived from it are critical to their application, particularly in high-performance areas such as optically clear adhesives (OCAs) for electronic displays. The monomer itself is a clear, colorless liquid, a property that forms the foundation for the high optical clarity of its subsequent polymer systems. tcichemicals.comgoogle.comontosight.ai
Polymers and formulations based on this compound are valued for their excellent optical properties, which include high light transmittance and low haze. nih.govnih.gov this compound is frequently listed as a key monomeric component in the formulation of OCAs, which are required to bond functional layers within display modules without compromising optical performance. oaepublish.comgoogle.com For an adhesive to be classified as "optically clear," it must generally exhibit a luminous transmittance of 90% or higher and a haze value of 2% or lower across the visible light spectrum (400 to 700 nm). justia.com Research on advanced acrylic pressure-sensitive adhesives (PSAs) indicates that even higher standards, such as transmittance over 98% and haze below 2.23%, can be achieved. researchgate.net
The refractive index of the this compound monomer is a fundamental physical property that influences the optical behavior of the final cured polymer. While the refractive index of the cured polymer system can be tuned by copolymerization or the inclusion of additives, the value for the monomer provides a baseline. researchgate.net
Table 1: Optical and Physical Properties of this compound Monomer
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to Almost Colorless Clear Liquid | tcichemicals.comamstechnologies.com |
| Refractive Index (nD) | 1.437 - 1.442 | justia.comlookchem.com |
Table 2: Typical Optical Performance Requirements for Acrylate-Based Optically Clear Adhesives
| Property | Target Value | Testing Standard (Example) | Source(s) |
|---|---|---|---|
| Luminous Transmittance | ≥ 90% | JIS K 7361 | justia.com |
| Haze | ≤ 2% | JIS K 7136 | google.comjustia.com |
| Refractive Index | 1.458 - 1.567 | Prism Coupler Method | amstechnologies.comcapes.gov.br |
Advanced Polymeric Materials and Industrial Applications of Isononyl Acrylate
Pressure-Sensitive Adhesives (PSAs) and Sealants
Isononyl acrylate (B77674) is a crucial component in the formulation of pressure-sensitive adhesives (PSAs) and sealants. lookchem.comverifiedmarketresearch.com PSAs with isononyl acrylate provide notable flexibility, durability, and resistance to environmental conditions. datahorizzonresearch.com The demand for this monomer is on the rise, particularly with the growth of the pressure-sensitive adhesive tapes and labels sector within the packaging industry. verifiedmarketresearch.com
Role of this compound in Enhancing Adhesion and Flexibility
The unique chemical structure of this compound, particularly its long alkyl chain, imparts exceptional flexibility to the polymers it forms. This characteristic is vital for applications that require durability under stress, such as in automotive and construction adhesives. The low glass transition temperature (Tg) of this compound, which is the lowest among commercially available acrylates, allows adhesives to remain flexible across a range of environmental conditions. transparencymarketresearch.com This property, combined with its ability to enhance adhesion, makes it a preferred monomer for high-performance adhesives. ontosight.ai In fact, adhesives based on this compound have demonstrated a 50% greater peel strength in automotive applications when compared to those made with butyl acrylate, a phenomenon attributed to its lower Tg and increased chain mobility.
Formulation Strategies for High-Performance Adhesive Systems
The formulation of high-performance adhesive systems often involves the use of this compound as a primary monomer due to its advantageous properties. transparencymarketresearch.com Manufacturers are increasingly focused on developing innovative this compound formulations and technologies to meet evolving market demands for products with superior adhesive strength and durability. verifiedmarketresearch.com One strategy involves the copolymerization of this compound with other monomers, such as methyl methacrylate (B99206), to create tailored copolymers for specific applications. Research has shown that mixed isononyl acrylates can produce adhesives with superior tackiness and a low glass transition temperature, making them ideal for pressure-sensitive applications.
Coatings and Paints
This compound is widely incorporated into coatings and paints to improve their performance characteristics. introspectivemarketresearch.comverifiedmarketresearch.com Its inclusion enhances adhesion, chemical resistance, and weatherability, making the final products more durable and long-lasting. verifiedmarketresearch.com The growing demand for high-performance coatings in the automotive, construction, and electronics industries is a significant driver for the this compound market. marketresearchfuture.com
UV-Curable Coatings Containing this compound
This compound is a key raw material in the production of UV-curable coatings. marketresearchfuture.com These coatings offer several advantages, including rapid curing times, low energy consumption, and high durability, making them a preferred option in various industries such as automotive, electronics, and packaging. marketresearchfuture.com The growth of the UV-curable coatings market is, therefore, expected to drive the demand for this compound. marketresearchfuture.com
The incorporation of this compound into coatings significantly improves their performance. marketresearchfuture.com It imparts enhanced scratch resistance, chemical resistance, and weatherability to materials such as wood, metal, and plastic. marketresearchfuture.com In UV-resistant coatings, polymers modified with this compound have been shown to retain over 90% of their mechanical integrity after 1,000 hours of accelerated weathering, outperforming 2-ethylhexyl acrylate. Its resistance to UV radiation, wear, and chemicals ensures the longevity of components, which is particularly valuable in the automotive industry for both interior and exterior parts. marketresearchfuture.com
| Property | Benefit of this compound |
| Scratch Resistance | Improves the durability and appearance of coated surfaces. marketresearchfuture.com |
| Chemical Resistance | Protects against damage from various chemicals. marketresearchfuture.com |
| Weatherability | Enhances resistance to degradation from UV radiation and environmental factors. marketresearchfuture.com |
Advances in Waterborne Coating Formulations
There is a growing demand for waterborne coatings, which use water as a solvent and are more environmentally friendly due to lower volatile organic compound (VOC) emissions. marketresearchfuture.com this compound is increasingly being used in the manufacturing of these waterborne coatings. giiresearch.com The development of low-VOC formulations is a key trend, driven by environmental regulations and consumer demand for sustainable products. verifiedmarketresearch.com Formulations based on this compound enable the creation of low-VOC products that meet these stringent requirements. verifiedmarketresearch.com Research is ongoing to expand the applications of this compound in this area. giiresearch.com
Elastic Paints and Rheological Modification
This compound is incorporated into elastic paints to modify their rheological characteristics. transparencymarketresearch.com The low glass transition temperature (Tg) of this compound polymers imparts flexibility to the paint, a crucial feature for coatings that need to withstand stress. google.com This property is particularly beneficial in exterior coatings for buildings, where the paint must accommodate expansion and contraction due to temperature changes. google.com The use of this compound helps to improve the durability and water resistance of these acrylic polymer-based paints. google.com
The inclusion of this compound in paint formulations allows for the creation of thick, elastic coatings that have an excellent coefficient of elongation. google.com This means the dried paint film can stretch without breaking, preventing cracking and peeling. Research has shown that this compound-based polymers have a lower Tg compared to polymers made from other common monomers like 2-ethylhexyl acrylate, making them highly effective for conferring flexibility. google.com
Table 1: Comparison of Glass Transition Temperatures (Tg) of Acrylate Monomers
| Monomer | Glass Transition Temperature (Tg) | Primary Applications |
| This compound | ~ -58 °C | Adhesives, Coatings, Sealants, Textiles |
| Butyl acrylate | -45 °C | Paints, Textiles |
| 2-Ethylhexyl acrylate | Higher than this compound google.com | Flexible plastics |
| Tetrahydrogeranyl acrylate | -73 °C rsc.org | Bio-based polymers |
| Soybean methacrylate | -6 °C rsc.org | Bio-based acrylic materials |
Printing Inks
This compound is a component in the manufacturing of printing inks, particularly for applications in flexible packaging. marketresearchfuture.com Its properties contribute to excellent printability and strong adhesion to a variety of surfaces, which is essential for high-speed printing processes. marketresearchfuture.com The demand for this compound in the printing ink sector is driven by the growing need for high-quality printed materials for packaging and labels. marketresearchfuture.com
Textile Coatings
In the textile industry, this compound is used to create coatings that impart desirable properties to fabrics. marketresearchfuture.commarkwideresearch.com These coatings can provide resistance to water, oil, and grease, as well as protection against dirt and dust, helping to keep the fabric looking clean. marketresearchfuture.com The demand for functional and durable textiles in sectors such as apparel, home furnishings, and transportation is a key driver for the use of this compound in this application. marketresearchfuture.com
Specialty Chemical Intermediates and Additives
This compound serves as a chemical intermediate in the production of various other chemicals and additives. maximizemarketresearch.com It is a precursor in the synthesis of phenolic oxides, phenolic resins, and epoxy resins. maximizemarketresearch.com
This compound can act as an intermediate for non-ionic surfactants such as alkyl acrylate ethoxylates and this compound ethoxylates. maximizemarketresearch.com These surfactants find use in a range of products including detergents, paints, personal care items, and plastics. maximizemarketresearch.com Non-ionic surfactants are valued for their stability and effectiveness in various formulations. researchgate.net
Polymers derived from acrylates are utilized as viscosity index improvers (VIIs) in lubricating oils. jocpr.comresearchgate.net These additives help to reduce the extent to which the oil's viscosity changes with temperature. jocpr.com While specific research on this compound as a primary component in commercial VIIs is not extensively detailed in the provided results, the broader class of poly(meth)acrylates, which includes structures with C1-36 alkyl groups, are known for this application. wipo.int The long alkyl chain of this compound suggests its potential utility in this area.
The mechanism by which these polymer additives work involves the polymer coil expanding as the temperature rises, which provides a greater thickening effect at higher temperatures. jocpr.comscirp.org This counteracts the natural tendency of the oil to thin out when heated. jocpr.com The effectiveness of polyacrylate-based VIIs can be influenced by the length of the alkyl chain. researchgate.net Copolymers of different acrylates are often synthesized to achieve the desired balance of properties for lubricant applications. acs.org
Non-ionic Surfactant Precursors
Biomedical Applications of this compound-Based Polymers
Acrylate polymers, in general, have found widespread use in the biomedical field due to their versatile properties. researchgate.netresearchgate.net Research is ongoing to explore the potential of this compound-based polymers in biomedical applications, such as in drug delivery systems and biomedical adhesives. The ability to form biocompatible materials through polymerization is a key factor in this research.
While many acrylate polymers have been approved for medical use, the specific application of this compound in commercial biomedical devices is still an area of active investigation. researchgate.netresearchgate.net The development of novel acrylate-based polymers, including those derived from bio-based sources, is a significant trend in creating materials for medical and industrial uses. researchgate.net For instance, research into acrylate/methacrylate-based polymer microarrays has been conducted to identify materials that can resist fungal colonization, which has implications for medical devices. nih.gov
Research into Drug Delivery Systems and Biomedical Adhesives
The unique physicochemical properties of this compound, particularly its low glass transition temperature (Tg), hydrophobicity, and flexibility, have made it a subject of research for advanced biomedical applications. Investigations are primarily focused on its use as a key monomer in the synthesis of polymers for drug delivery systems and as a component in high-performance biomedical adhesives. google.com
Detailed Research Findings
Research into biomedical applications for this compound leverages its ability to be copolymerized with other monomers to create materials with precisely tailored properties. Its role is typically to impart flexibility, hydrophobicity, and tackiness to the final polymer.
Biomedical Adhesives: this compound is a significant component in the formulation of pressure-sensitive adhesives (PSAs) for medical use, such as in surgical tapes, wound dressings, and transdermal patches. transparencymarketresearch.compk.edu.pl The defining characteristic of this compound in this context is its extremely low glass transition temperature (approx. -58°C), which ensures that the resulting adhesive remains soft, tacky, and flexible at room and body temperatures. transparencymarketresearch.comooc.co.jp
Studies on acrylic PSAs for medical applications demonstrate that performance is achieved by balancing three key properties: peel adhesion (force to remove the tape), tack (initial stickiness), and shear resistance (cohesive strength). researchgate.net This balance is often achieved by copolymerizing a "soft" monomer like this compound with a "hard" monomer and a functional monomer. mdpi.com
Soft Monomers (e.g., this compound): Provide tack and flexibility due to low Tg. pk.edu.plspecialchem.com
Hard Monomers (e.g., Isobornyl Methacrylate, Methyl Methacrylate): Have a high Tg and increase the cohesive strength and shear resistance of the polymer. mdpi.com
Functional Monomers (e.g., Acrylic Acid): Contain groups like carboxyls that improve adhesion to polar surfaces and provide sites for crosslinking, which enhances cohesive strength. pk.edu.pl
Research has also explored the development of UV-crosslinkable PSAs for medical patches, which can be cured in place without solvents, offering a more environmentally friendly synthesis route. mdpi.com In these systems, this compound can serve as the primary soft monomer to ensure proper skin contact and adhesion.
Table 1: Role of Monomer Types in this compound-Based Biomedical Adhesives
| Monomer Type | Example Compound | Primary Function in the Copolymer | Effect on Adhesive Properties |
|---|---|---|---|
| Soft Monomer | This compound | Imparts flexibility and tackiness. pk.edu.pl | Increases initial adhesion (tack) and peel strength. |
| Hard Monomer | Isobornyl Methacrylate | Provides internal strength and raises the overall Tg. mdpi.com | Increases cohesive strength and shear resistance. |
| Functional Monomer | Acrylic Acid | Enhances adhesion to polar substrates and allows for crosslinking. pk.edu.pl | Improves shear strength and durability. |
Drug Delivery Systems: The polymerization of this compound is being investigated for creating drug delivery platforms. google.com One patented method describes a drug delivery system made from a substrate, such as a fiber or thread, coated with a polymer containing an active compound. google.com this compound is explicitly named as a suitable monofunctional monomer for forming this polymer coating, which can be cured using UV light. google.com Such systems are designed to protect the active ingredient from degradation and can be configured for a near-constant rate of release. google.com
While much of the research into advanced "smart" drug delivery systems focuses on stimuli-responsive polymers like poly(N-isopropyl acrylamide), the fundamental polymer backbone is often acrylate-based. nih.govmdpi.com In these complex systems, a hydrophobic and flexible monomer like this compound could form the core matrix, which is then copolymerized with functional monomers to impart responsiveness to stimuli like temperature or pH. nih.govmdpi.com For instance, in transdermal patches, which are both an adhesive and a drug delivery system, the this compound-based adhesive matrix would control the diffusion and release of the drug onto the skin. mdpi.com Blends of acrylic polymers with silicone adhesives are also being explored to optimize the solubility and delivery efficiency of active agents in transdermal systems. google.com
Table 2: Research Findings on this compound in Biomedical Systems
| Application Area | System Type | Role of this compound | Key Research Finding |
|---|---|---|---|
| Biomedical Adhesives | Pressure-Sensitive Adhesive (e.g., for surgical tape) pk.edu.pl | Primary "soft" monomer. | Provides low Tg, resulting in high tack and flexibility essential for skin contact adhesives. transparencymarketresearch.comooc.co.jp |
| Drug Delivery | Coated Fiber/Yarn google.com | Forms the hydrophobic polymer matrix via UV polymerization. | Can create a stable, coated substrate capable of holding and releasing an active compound. google.com |
| Transdermal Patches | Adhesive Drug Matrix mdpi.com | Component of the adhesive copolymer. | Balances adhesion and cohesion when copolymerized with "hard" monomers, controlling both skin adhesion and drug release. mdpi.com |
Analytical Methodologies for Isononyl Acrylate and Its Polymers
Chromatographic Techniques for Monomer Purity Assessment
Chromatographic methods are essential for determining the purity of isononyl acrylate (B77674) monomers and identifying any impurities that could affect polymerization and the final polymer's performance.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of acrylate monomers and quantifying residual monomers in polymer products. perkinelmer.com The versatility of HPLC allows for the separation of a wide range of acrylate monomers, making it suitable for quality control in various industries. perkinelmer.com
Reversed-phase HPLC is a common mode used for this purpose. A typical method involves using a C18 column and a mobile phase gradient, often consisting of acetonitrile (B52724) and water. sielc.com This setup allows for the effective separation of polar and non-polar monomers from the polymer matrix. For instance, a gradient elution can be designed to first separate the acrylate monomers and then elute the polymer from the column. Detection is commonly performed using a diode array detector (DAD). e3s-conferences.org
Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. e3s-conferences.org For example, a method for analyzing 12 different acrylate compounds utilized a gradient of water and acetonitrile with a C18 column at 40°C and a flow rate of 1.0 mL/min. e3s-conferences.org The sample preparation for analyzing residual monomers in a polymer typically involves dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) before injection.
Table 1: Example HPLC Method Parameters for Acrylate Monomer Analysis
| Parameter | Condition |
| Column | ZORBAX SB-AQ (250 mm×4.6 mm, 5 μm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Detector | Diode Array Detector (DAD) at 210 nm |
| This table is based on a method for the analysis of 12 acrylate compounds and serves as an illustrative example. e3s-conferences.org |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for identifying and quantifying volatile impurities in isononyl acrylate monomer and in the resulting polymers. researchgate.net These volatile components can include residual solvents, unreacted starting materials, and byproducts from the synthesis process.
Headspace GC/MS is particularly useful for analyzing volatile organic compounds (VOCs) without complex sample preparation. In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC/MS system. This technique is effective for detecting trace impurities. Pyrolysis-GC/MS is another valuable method where the polymer is thermally degraded in an inert atmosphere, and the resulting volatile fragments are analyzed. ifremer.fr This can provide information about the polymer's composition and additives. ifremer.fr
The identification of compounds is achieved by comparing their mass spectra to libraries of known compounds. researchgate.net For instance, GC/MS has been used to identify various volatile and semi-volatile compounds, including plasticizers and antioxidants, that migrate from acrylic adhesives. researchgate.net
Table 2: Volatile Compounds Potentially Identifiable by GC/MS in Acrylate-Based Materials
| Compound Type | Examples |
| Residual Monomers | Butyl acrylate, 2-Ethylhexyl acrylate |
| Solvents | Toluene, Methanol |
| Additives | Plasticizers, Antioxidants, Biocides |
| Byproducts | Various organic acids and esters |
| This table provides examples of compound classes that can be detected. researchgate.netepa.gov |
High-Performance Liquid Chromatography (HPLC) for Acrylate Monomers
Spectroscopic Characterization of this compound Polymers
Spectroscopic techniques are indispensable for studying the polymerization process and elucidating the structure of the resulting this compound polymers.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for monitoring the kinetics of polymerization reactions in real-time. researchgate.netshimadzu.de The technique works by tracking the decrease in the intensity of specific absorption bands corresponding to the reactive functional groups of the monomer as it is converted into a polymer. shimadzu.de
For acrylate polymerization, the disappearance of the C=C double bond is monitored. researchgate.net The characteristic peaks for the acrylate group include the C=C stretching vibration around 1635 cm⁻¹ and the CH out-of-plane bending vibration of the vinyl group around 810 cm⁻¹. shimadzu.de By recording spectra at regular intervals during the polymerization, the rate of monomer conversion can be calculated. shimadzu.de This is particularly effective for studying fast reactions like UV-curable systems, where rapid scan measurements can capture the reaction progress within seconds. shimadzu.de The degree of polymerization can be determined by comparing the peak area of the C=C bond to an internal reference peak that remains unchanged during the reaction, such as the C=O stretching vibration of the ester group at approximately 1730 cm⁻¹. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers, including those made from this compound. iupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the polymer's microstructure, such as tacticity (the stereochemical arrangement of monomer units) and the sequence distribution in copolymers. iupac.orgresearchgate.net
¹H NMR can be used to determine the composition of copolymers. researchgate.net ¹³C NMR is sensitive to the chemical environment of each carbon atom, providing information on configurational sequences (e.g., triads, pentads). researchgate.netenpress-publisher.com For complex polymer structures where 1D spectra show significant overlap, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. iupac.orgresearchgate.net These techniques help to resolve overlapping signals and establish correlations between different protons and carbons, leading to a complete assignment of the polymer's microstructure. iupac.orgresearchgate.net For example, in studies of poly(isobornyl acrylate), 2D NMR was used to assign methine and methylene (B1212753) carbon resonances to specific configurational sequences. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Polymerization Kinetics
Advanced Techniques for Polymer Microstructure and Molecular Weight Analysis
Beyond the fundamental techniques, several advanced methods are used to gain deeper insights into the microstructure and molecular weight distribution of this compound polymers. The molecular weight and its distribution are critical parameters that influence the mechanical and rheological properties of the polymer. datainsightsmarket.com
Techniques such as Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), are standard for determining the molecular weight distribution (MWD) of polymers.
For microstructural analysis, techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide information on the nanoscale structure and crystalline domains within the polymer. numberanalytics.comScanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of the polymer material. numberanalytics.com
Furthermore, rheometry is employed to measure the flow and deformation behavior of the polymer, providing insights into its viscoelastic properties which are directly related to its molecular architecture. numberanalytics.com The development of porous microstructures in acrylate systems, which can be controlled by factors like polymerization kinetics and thermodynamics, can be investigated using phase-field modeling and confirmed experimentally. researchgate.net
Size-Exclusion Chromatography (SEC) with Light Scattering Detection
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing polymers. nih.gov The fundamental principle of SEC is the separation of molecules based on their hydrodynamic volume in solution. google.commalvernpanalytical.com When coupled with a light scattering detector, SEC becomes an absolute method for determining the molar mass and size of polymers like poly(this compound) without relying on column calibration with standards. wyatt.comlcms.cz
This combination, often referred to as SEC-MALS (Multi-Angle Light Scattering), provides a comprehensive analysis of macromolecules. wyatt.com As the polymer solution elutes from the SEC columns, it passes through the light scattering detector. The intensity of light scattered by the polymer molecules is directly proportional to their molar mass. malvernpanalytical.com By measuring the scattered light at multiple angles, it is possible to determine not only the weight-average molar mass (Mw) but also the radius of gyration (Rg), which is a measure of the polymer's size. malvernpanalytical.comwyatt.com
The technique is particularly valuable for analyzing branched polymers, where molecules with the same molecular weight can have different sizes and thus different elution times compared to linear standards. nih.govmalvernpanalytical.com Light scattering detection overcomes this limitation by directly measuring the molecular weight at each point in the chromatogram. nih.gov This allows for the accurate determination of the molecular weight distribution of the polymer sample.
Table 1: Principles and Data from SEC with Light Scattering
| Feature | Description | Information Obtained |
|---|---|---|
| Separation Mechanism | Molecules are separated based on their hydrodynamic volume as they pass through a porous gel matrix. google.com | Elution profile based on molecular size. |
| Detection Principle | Measures the intensity of light scattered by the polymer molecules eluting from the column. malvernpanalytical.com | Absolute molar mass (Mw). wyatt.com |
| Multi-Angle Detection | Light scattering is measured at various angles relative to the incident laser beam. malvernpanalytical.com | Radius of Gyration (Rg) for molecules >10-15 nm, information on molecular conformation. malvernpanalytical.comwyatt.com |
| Concentration Detector | A differential refractive index (dRI) or UV detector is used in series to measure the concentration of the polymer at each elution volume. | Required for molar mass calculation. |
Research findings indicate that for polyacrylates, SEC with multi-detector systems provides crucial data on Mark-Houwink-Sakurada parameters, which describe the relationship between intrinsic viscosity and molecular weight, offering insights into the polymer-solvent interactions and chain conformation. researchgate.net
Dynamic Light Scattering (DLS) for Polymer Solution Properties
Dynamic Light Scattering (DLS), sometimes known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles and polymers in solution. creative-biolabs.comazom.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. wyatt.com
In a DLS experiment, a laser illuminates the polymer solution, and the scattered light's intensity fluctuations are monitored over time by a sensitive detector. creative-biolabs.comwyatt.com These fluctuations are a direct result of the particles' random diffusion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. wyatt.com
The instrument's software computes an autocorrelation function from these intensity fluctuations. wyatt.com Analysis of this function yields the translational diffusion coefficient (D) of the particles. azom.com The hydrodynamic radius (Rh) of the polymer coils can then be calculated using the Stokes-Einstein equation:
Rh = kBT / (6πηD)
Where:
kB is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
DLS is particularly sensitive to the presence of larger particles and aggregates due to the strong dependence of scattering intensity on particle size. creative-biolabs.com This makes it an excellent tool for studying the stability of polymer solutions and detecting the onset of aggregation. creative-biolabs.com For example, studies on polymer nanoparticles have used DLS to monitor changes in particle size as a function of temperature, revealing swelling or aggregation behavior. azom.com
Table 2: Principles and Data from Dynamic Light Scattering
| Feature | Description | Information Obtained |
|---|---|---|
| Measurement Principle | Measures time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. wyatt.com | Translational Diffusion Coefficient (D). |
| Data Analysis | An autocorrelation function of the intensity data is generated and analyzed. wyatt.com | Size distribution by intensity, volume, and number. |
| Governing Equation | The Stokes-Einstein equation relates the diffusion coefficient to the hydrodynamic radius. azom.com | Hydrodynamic Radius (Rh). |
| Primary Application | Determination of particle size distribution and detection of aggregates in a solution or colloidal dispersion. creative-biolabs.comazom.com | Z-average diameter, Polydispersity Index (PDI). |
Environmental Fate and Ecotoxicological Profile of Isononyl Acrylate
Biodegradation Pathways and Environmental Persistence
The environmental persistence of isononyl acrylate (B77674) is largely influenced by its susceptibility to breakdown through biological and chemical processes.
Hydrolytic Stability under Varying pH Conditions
The hydrolysis of isononyl acrylate, a chemical breakdown process involving water, is significantly dependent on pH. By analogy to other acrylate esters, it is expected to be susceptible to hydrolysis in acidic and alkaline conditions, breaking down into isononyl alcohol and acrylic acid. For instance, similar acrylate esters like isodecyl acrylate and hydroxypropyl acrylate demonstrate hydrolytic instability at low (pH 1.2 and 3) and high (pH 9 and 11) pH levels, while remaining stable at a neutral pH of 7. arkema.comoecd.org This pH-dependent degradation is a crucial factor in determining its persistence in various aquatic environments. ecetoc.org Standardized testing protocols, such as those outlined by the OECD, recommend assessing hydrolysis at pH 4, 7, and 9 to simulate environmental conditions. epa.govoecd.org
Assessment of Biodegradability in Aquatic and Soil Environments
This compound is considered to be readily biodegradable. This assessment is supported by studies on structurally similar compounds. For example, isodecyl acrylate, a close structural analogue, is considered to be readily biodegradable in water and is also assumed to be biodegradable in soil and sediments. arkema.com The biodegradation process is primarily carried out by microorganisms present in the environment. numberanalytics.com These organisms utilize the chemical as a source of carbon, breaking it down into simpler, less harmful substances. mdpi.com The rapid rate of biodegradation suggests that this compound is unlikely to persist for long periods in either aquatic or soil environments.
Aquatic Ecotoxicity of this compound and its Degradation Products
The potential for this compound and its breakdown products to cause harm to aquatic life is a significant area of environmental assessment.
Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae)
Table 1: Aquatic Toxicity Data for this compound Analogues
| Test Organism | Analogue Compound | Toxicity Endpoint | Result | Reference |
| Fathead Minnow | Isooctyl Acrylate | - | Moderately to Highly Toxic | |
| Daphnia | Isooctyl Acrylate | - | Moderately to Highly Toxic | |
| Algae | Isooctyl Acrylate | - | Moderately to Highly Toxic | |
| Aquatic Organisms | Isodecyl Acrylate | - | Toxic | arkema.com |
| Freshwater Algae | Acrylic Acid | - | Very Toxic |
This table is based on data for structurally similar compounds and is intended to provide an indication of the potential toxicity of this compound.
Influence of Environmental Factors on Ecotoxicity Testing
Several environmental factors can influence the results of ecotoxicity tests. For unstable substances like this compound, maintaining consistent test concentrations can be challenging due to processes like hydrolysis and biodegradation. ecetoc.org Factors such as pH, temperature, and the presence of dissolved organic matter can affect the chemical's stability and bioavailability in test systems. ecetoc.orgnumberanalytics.com For example, the rate of hydrolysis is pH-dependent, which can alter the concentration of the parent compound and its degradation products during a test. ecetoc.org Additionally, microbial degradation within the test system can reduce exposure concentrations, potentially underestimating toxicity if not properly controlled for using methods like static renewal or flow-through designs. ecetoc.org The presence of other substances in the environment can also impact toxicity. whiterose.ac.uk
Bioaccumulation Potential Assessment
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. Based on its rapid biodegradation, the potential for this compound to bioaccumulate is considered to be low. For a substance to bioaccumulate, it generally needs to be persistent in the environment and have a high affinity for fatty tissues (lipophilicity). While this compound is lipophilic, its rapid breakdown by hydrolysis and microbial action limits its persistence, thereby reducing the likelihood of significant accumulation in organisms. arkema.com Studies on similar compounds, such as isodecyl acrylate, also suggest that bioaccumulation is not expected. arkema.com
Risk Assessment Frameworks for Environmental Release
The environmental risk assessment of this compound, like other chemical substances, is conducted within structured frameworks established by regulatory bodies such as the European Chemicals Agency (ECHA) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the United States Environmental Protection Agency (U.S. EPA). 360iresearch.comspecialty-chemicals.eu These frameworks are designed to systematically evaluate the potential for adverse effects on the environment resulting from the manufacture, use, and disposal of the chemical. The process involves a tiered approach that includes hazard identification, exposure assessment, effects assessment, and risk characterization.
A core principle of these frameworks is to determine if the predicted environmental concentration (PEC) of a substance exceeds the predicted no-effect concentration (PNEC). The PEC is the estimated concentration of a chemical in various environmental compartments (water, soil, air), while the PNEC is the concentration below which adverse effects on ecosystems are not expected to occur.
Due to the limited availability of comprehensive risk assessment data specifically for this compound, data from close structural analogs, such as isodecyl acrylate and isooctyl acrylate, are often used for extrapolation in a process known as read-across. tera.org This approach is a scientifically accepted method within regulatory frameworks to fill data gaps for a substance by using data from a similar chemical. tera.org
The risk assessment for acrylates considers their use in closed systems for polymer production, which generally limits environmental exposure. 360iresearch.com However, potential releases can occur from manufacturing processes and through the lifecycle of products containing the substance.
Hazard Identification
Hazard identification involves evaluating the intrinsic hazardous properties of this compound. This includes its potential for persistence, bioaccumulation, and toxicity (PBT). This compound is classified as toxic to aquatic life with long-lasting effects (H411). tcichemicals.com Some sources have also referred to it as a persistent, bioaccumulative, and toxic (PBT) substance, leading to its discontinued (B1498344) use in certain applications like detergents in some regions. maximizemarketresearch.com
The following table summarizes the ecotoxicological hazards associated with this compound and its analogs.
| Endpoint | Organism | Result | Reference Substance |
|---|---|---|---|
| Acute Aquatic Toxicity | Aquatic Organisms | Toxic to aquatic organisms (H411) | Isodecyl Acrylate arkema.com |
| Chronic Aquatic Toxicity | Aquatic Life | Toxic to aquatic life with long lasting effects (H411) | This compound tcichemicals.com |
| Biodegradation | - | Readily biodegradable | Isodecyl Acrylate (analog) arkema.com |
| Bioaccumulation Potential | - | Not expected to bioaccumulate | Isodecyl Acrylate (analog) arkema.com |
Exposure Assessment
Exposure assessment aims to estimate the concentrations of this compound that may be present in the environment. This involves analyzing the substance's entire lifecycle, from production and formulation to its use in industrial, professional, and consumer products, and its eventual disposal.
Key parameters considered in the exposure assessment for acrylates include:
Production Volume: Higher production volumes can correlate with a greater potential for environmental release.
Use Patterns: this compound is primarily used as a monomer in polymer synthesis, often within closed systems, which minimizes direct release. 360iresearch.com It is a component in adhesives, coatings, sealants, and textiles.
Release Scenarios: Models are used to predict releases to different environmental compartments (wastewater, air, soil) during various stages. For instance, releases from industrial sites are a key consideration.
Environmental Fate: The assessment evaluates how the chemical behaves in the environment, including its degradation (e.g., hydrolysis, biodegradation), transport, and distribution. Isodecyl acrylate, an analog, is readily biodegradable and is not expected to persist in the environment. arkema.com It is also noted to be hydrolytically unstable at certain pH levels. arkema.com
The following table outlines key properties of this compound and its analogs relevant to exposure assessment.
| Parameter | Value/Observation | Reference Substance |
|---|---|---|
| Physical State | Clear Liquid | This compound aksci.com |
| Water Solubility | Low | Isodecyl Acrylate arkema.com |
| Vapor Pressure | Relatively low | Isodecyl Acrylate arkema.com |
| Hydrolysis | Unstable at pH 1.2 and 9; Stable at pH 4 and 7 | Isodecyl Acrylate arkema.com |
Risk Characterization
Risk characterization integrates the findings from the hazard and exposure assessments to determine the likelihood of adverse environmental effects. This is often expressed as a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).
RQ = PEC / PNEC
If the RQ is less than 1, the risk is generally considered to be adequately controlled. If the RQ is greater than 1, it indicates a potential for risk, and risk management measures may be required.
For a substance like isodecyl acrylate, which is considered an analog, the risk assessment concluded that all uses are adequately controlled with regard to the environment based on it being readily biodegradable. arkema.com A risk assessment for isooctyl acrylate, another close analog, also indicated a low potential for risk to the aquatic environment. tera.org
The following table illustrates the conceptual framework for risk characterization.
| Assessment Step | Description | Example Conclusion for Analog |
|---|---|---|
| Hazard Assessment | Evaluation of intrinsic ecotoxicological properties. | Toxic to aquatic organisms. arkema.com |
| Exposure Assessment | Estimation of environmental concentrations based on use and fate. | Readily biodegradable, limiting environmental persistence. arkema.com |
| Risk Characterization | Comparison of exposure and effect levels (PEC vs. PNEC). | Uses are adequately controlled with regard to the environment. arkema.com |
Human Health and Occupational Safety Considerations
Occupational Exposure Routes and Levels
The primary routes of occupational exposure to isononyl acrylate (B77674) are through inhalation of its vapors and direct contact with the skin. europa.eu Workers involved in the manufacturing and application of products containing this chemical are most at risk.
In industrial settings, exposure can occur during various processes, including manufacturing, maintenance, sampling, and testing. arkema.com The substance is used in the production of polymers, adhesives, coatings, and plastics. europa.eu
Dermal contact is a significant route of exposure. europa.eunih.gov The liquid form of isononyl acrylate can come into contact with the skin during handling and processing. Although some related compounds are considered to have low skin penetration due to their high molecular weight, direct contact still poses a risk of local effects. europa.eu To mitigate this, the use of impermeable gloves is often required for employees who may come into contact with the unreacted monomer.
Inhalation of this compound vapor is another major exposure pathway, particularly in open systems where vapors can be generated. europa.eu Inhalation can also occur when the substance is adsorbed onto airborne particles. europa.eu Manufacturing facilities typically employ ventilation systems to maintain airborne concentrations below established exposure guidelines for similar acrylate esters. Workers in such environments may require respiratory protection, especially when vapors or aerosols are generated. sigmaaldrich.com
Monitoring airborne concentrations of chemicals is a standard practice to ensure worker safety. cuny.edu For acrylate monomers, methods for air sampling and analysis have been developed that can measure concentrations as low as 0.01 to 0.05 parts per million by volume (ppmv). nih.gov These methods often involve adsorbing the vapor on activated silica (B1680970) gel, followed by analysis using gas chromatography. nih.gov
Despite the availability of monitoring methods, specific occupational exposure limits (OELs) for this compound have not been established by all regulatory bodies. sigmaaldrich.com In the absence of a specific Workplace Exposure Limit (WEL), exposure should be controlled to a level that prevents adverse health effects. aber.ac.uk For similar compounds like isooctyl acrylate, internal company guidelines have been set, for instance, at 5 ppm as an 8-hour time-weighted average (TWA), with monitoring studies showing typical airborne concentrations below 1 ppm.
Workplace Exposure Guidelines for a Related Acrylate (Isooctyl Acrylate)
| Parameter | Value | Source |
|---|---|---|
| Exposure Guideline (8-hour TWA) | 5 ppm |
| Typical Monitored Airborne Concentration | < 1 ppm | |
Inhalation and Dermal Exposure in Manufacturing and Application Settings
Toxicological Profiles of this compound
This compound is recognized as an irritant to the skin, eyes, and respiratory system. europa.eusigmaaldrich.com
Skin Irritation: Direct contact with this compound is classified as causing skin irritation. sigmaaldrich.comnih.gov Prolonged exposure may lead to this effect. acme-hardesty.com
Eye Irritation: The compound is known to cause serious eye irritation. europa.eusigmaaldrich.comnih.gov
Respiratory Tract Irritation: Inhalation of this compound vapors may cause respiratory irritation. europa.eusigmaaldrich.com This is a common hazard associated with acrylate monomers. ilo.org
Summary of Irritation Potential for this compound
| Exposure Route | Effect | Classification/Observation | Sources |
|---|---|---|---|
| Dermal (Skin) | Skin Irritation | Causes skin irritation | sigmaaldrich.comnih.gov |
| Ocular (Eye) | Eye Irritation | Causes serious eye irritation | europa.eusigmaaldrich.comnih.gov |
| Inhalation | Respiratory Irritation | May cause respiratory irritation | europa.eusigmaaldrich.com |
This compound is identified as a potential skin sensitizer (B1316253), meaning it can cause an allergic skin reaction upon contact. europa.eusigmaaldrich.com Skin sensitization occurs through complex immune processes where initial contact with an allergen leads to a memory response; subsequent exposures can then trigger an inflammatory reaction known as allergic contact dermatitis. nih.gov
Studies and classifications for related acrylate compounds provide further insight:
Isodecyl acrylate is described as a moderate skin sensitizer. arkema.com
Isooctyl acrylate is anticipated to be a weak skin sensitizer by analogy to other low molecular weight acrylate esters.
Isobornyl acrylate (IBOA) , another related monomer, was named the "Allergen of the Year" in 2020 by the American Contact Dermatitis Society due to an increase in sensitization cases linked to its use in medical devices like glucose sensors. senzagen.com In vitro assays, such as the GARDskin test, have been developed to assess the skin sensitization potential of such chemicals without using animal testing. senzagen.com These tests have correctly classified IBOA as a skin sensitizer. senzagen.com
The potential for skin sensitization is a significant concern in occupational settings where dermal contact can be frequent. nih.gov
The available data on the systemic toxicity of this compound following repeated exposure is limited. sigmaaldrich.com Safety data sheets often report that no data is available for specific target organ toxicity after repeated exposure. sigmaaldrich.com
However, information from related acrylate esters suggests a low potential for systemic toxicity:
For isodecyl acrylate , available data from animal studies indicates no toxicity to internal organs after repeated inhalation exposure, though data for oral and dermal routes is not available. arkema.com
Repeated dermal exposure to isooctyl acrylate in animal studies did not cause systemic toxicity or reproductive/developmental effects, even at doses that caused moderate skin irritation.
These findings suggest that the primary health risks associated with occupational exposure to this compound and similar compounds are local effects like irritation and skin sensitization, rather than systemic toxicity.
Reproductive and Developmental Toxicology
Specific reproductive and developmental toxicity data for this compound are limited. Therefore, assessments often rely on data from structurally related acrylate esters.
Studies on isooctyl acrylate (IOA) showed that repeated dermal exposure did not lead to systemic toxicity or adverse reproductive or developmental effects in animals, even at doses that caused moderate skin irritation. For isodecyl acrylate (IDA), available data indicate that it does not cause adverse effects on reproduction or fetal development in animal studies. arkema.com
A combined reproductive-developmental toxicity screening test in rats using an analogue, isobornyl methacrylate (B99206), provides further insight. In this study, there was no effect on mating at any dose level, and the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was established at 500 mg/kg/day. parchem.com
Regulatory frameworks like the EU's REACH have established methodologies for deriving Derived No-Effect Levels (DNELs) for reproductive toxicity. ecetoc.org These approaches acknowledge that reproductive toxicants generally have a threshold of exposure below which adverse effects are not expected to occur. ecetoc.org
| Compound Tested | Study Type | Key Finding | Citation |
|---|---|---|---|
| Isooctyl Acrylate (IOA) | Repeated Dermal Exposure | No reproductive/developmental effects observed. | |
| Isodecyl Acrylate (IDA) | Animal Studies | Does not cause effects on reproduction or fetal development. | arkema.com |
| Isobornyl Methacrylate (Analogue) | Reproductive/Developmental Screening (Rat) | NOAEL for reproductive/developmental toxicity was 500 mg/kg/day. | parchem.com |
Carcinogenicity Data and Evaluation for Acrylates
There is no direct carcinogenicity bioassay data specifically for this compound. However, a limited dermal carcinogenicity study on its analogue, isooctyl acrylate (IOA), showed no increased incidence of cancer in mice. nih.gov
Evaluations of the broader class of lower acrylates have been conducted by several health agencies. In 2018, the International Agency for Research on Cancer (IARC) classified methyl acrylate (MA), ethyl acrylate (EA), and 2-ethylhexyl acrylate (EHA) as "Group 2B: Possibly carcinogenic to humans". wur.nlfoodpackagingforum.org This classification was based on what IARC considered "sufficient" evidence in animals. wur.nl For instance, high-dose oral gavage studies with ethyl acrylate induced forestomach tumors in rodents, and chronic dermal application of 2-ethylhexyl acrylate led to skin tumors in a specific strain of mice (C3H/HeJ). nih.gov
However, more recent scientific reviews and expert panels have challenged the relevance of these findings for human cancer risk. nih.govwur.nl The prevailing mechanistic evidence suggests that the tumors observed in animal studies are not due to a genotoxic mechanism but are a secondary effect of chronic irritation, cytotoxicity, and subsequent regenerative cell proliferation at the site of contact. nih.govresearchgate.netwur.nl This mode of action is considered to have a threshold and is less likely to pose a human cancer hazard at the low exposure levels typically encountered. nih.govresearchgate.net An expert panel concluded that for MA, EA, and 2EHA, a cancer classification of "Not likely to be carcinogenic to humans" is better supported by the weight of evidence. wur.nl
| Compound | Agency/Group | Classification/Finding | Citation |
|---|---|---|---|
| Isooctyl Acrylate (IOA) | Dermal Bioassay (Mice) | Not carcinogenic under the conditions of the study. | nih.gov |
| Ethyl Acrylate (EA) | IARC | Group 2B: Possibly carcinogenic to humans. | foodpackagingforum.org |
| Methyl Acrylate (MA) | IARC | Group 2B: Possibly carcinogenic to humans. | foodpackagingforum.org |
| 2-Ethylhexyl Acrylate (EHA) | IARC | Group 2B: Possibly carcinogenic to humans. | wur.nlfoodpackagingforum.org |
| EA, MA, EHA | Expert Panel Review | Concluded "Not likely to be carcinogenic to humans" based on a non-genotoxic mode of action. | wur.nl |
Health Surveillance and Long-Term Monitoring of Exposed Populations
Specific long-term health monitoring studies focused exclusively on populations exposed to this compound have not been identified in the reviewed literature. Health surveillance practices are typically based on data from related acrylates and general principles of occupational medicine.
A prospective cohort study conducted from 1992 to 1999 provides relevant insights into workers involved in the production of acrylic acid and various acrylate esters, including butyl, ethyl, and methyl acrylate. researchgate.netnih.gov The study followed a group of 60 exposed employees and 60 controls for eight years. researchgate.netnih.gov Annual examinations included a general medical exam, blood and serum tests, spirometry (lung function tests), and cytogenetic analysis of peripheral lymphocytes. researchgate.netnih.gov Despite occasional exceedances of workplace exposure limits (most frequently for butyl acrylate), the study found no significant differences in health parameters between the exposed and control groups that could be definitively attributed to acrylate exposure. researchgate.netnih.gov The authors concluded that while exposure levels were relatively low, long-term monitoring of health parameters remained desirable. researchgate.netnih.gov
General health surveillance advice for workers regularly exposed to chemicals like acrylic acid includes pre-employment and annual general medical examinations. inchem.org For chemicals in this class, surveillance programs often focus on the primary points of contact and potential target organs. For example, health monitoring for acrylonitrile, another related chemical, emphasizes the central nervous system, respiratory system, and skin. osha.govfwc.gov.au Such programs typically involve collecting demographic, medical, and occupational histories, records of personal exposure, and targeted physical examinations.
Risk Management Strategies and Control Measures in Industrial Settings
Effective risk management in industrial settings where this compound is handled relies on the hierarchy of controls to minimize occupational exposure via inhalation and dermal contact.
Engineering Controls: These are the most effective measures and focus on isolating workers from the hazard.
Enclosure: Manufacturing and processing should occur in closed systems wherever feasible to minimize the release of vapors. nj.govarkema.com
Ventilation: Use of local exhaust ventilation at the point of chemical release is crucial to capture vapors at the source. nj.govnj.gov This should be supplemented by good general ventilation in the work area. nj.govchemius.net
Automation: Automated systems for pumping or transferring liquid this compound from storage to process containers can significantly reduce direct handling and potential for spills. nj.gov
Administrative Controls: These are work practices and procedures that reduce exposure duration and frequency.
Hygiene Practices: Workers should wash hands thoroughly after handling the material, especially before breaks and at the end of a shift. chemius.net Eating, drinking, and smoking in work areas should be strictly prohibited. chemius.net
Training: Employees must be trained on the hazards of this compound, safe handling procedures, and the proper use of control measures and personal protective equipment. arkema.comnj.gov
Exposure Monitoring: Regular air monitoring should be conducted to ensure that workplace concentrations remain below established occupational exposure limits (OELs). mdpi.com
Personal Protective Equipment (PPE): PPE should be used when engineering and administrative controls cannot reduce exposure to a safe level. nj.gov
Eye and Face Protection: Safety glasses with side shields or chemical goggles are necessary to prevent eye contact. arkema.comtcichemicals.com
Skin Protection: Workers should wear appropriate protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. arkema.comnj.govmdpi.com
Respiratory Protection: If engineering controls are insufficient to maintain air concentrations below the OEL, respirators must be used. nj.govnj.gov This requires a comprehensive written respiratory protection program that includes worker training, fit testing, and medical evaluation, in line with regulatory standards. nj.gov
The European Chemicals Agency (ECHA) has concluded that for certain acrylate groups, correct self-classification by registrants and proper product labeling should trigger adequate risk management measures under workplace legislation, providing sufficient information to manage risks. agencyiq.com
Future Research Directions and Emerging Trends
Development of Bio-based Isononyl Acrylate (B77674) and Sustainable Production Methods
A significant trend in the chemical industry is the transition toward sustainable materials and green chemistry, spurred by environmental regulations and growing consumer demand for eco-friendly products. introspectivemarketresearch.comgminsights.com This has led to active research and development into bio-based isononyl acrylate. datahorizzonresearch.comverifiedmarketresearch.com The goal is to create formulations that offer performance comparable to traditional petroleum-based this compound while reducing environmental impact and carbon footprint. gminsights.com
The conventional synthesis of this compound involves the esterification of isononyl alcohol with acrylic acid. google.com A sustainable approach requires that one or both of these precursors be derived from renewable biological sources.
Bio-based Acrylic Acid: Significant progress has been made in producing acrylic acid from bio-based feedstocks. One promising route involves the catalytic conversion of lactic acid, which can be sourced from the fermentation of sugars. renewable-carbon.eu This process provides a direct pathway to a key precursor for bio-based acrylates. renewable-carbon.eu
Bio-based Isononyl Alcohol: The production of isononyl alcohol typically starts with the hydroformylation of C8 olefin streams derived from fossil fuels. Developing a bio-based equivalent necessitates the creation of C8 or C9 olefins from renewable sources, such as biomass or bio-alcohols. Research in this area is critical for achieving a fully bio-based this compound.
The industry is exploring various bio-based monomers as alternatives or components in polymer formulations. ulprospector.com While direct synthesis methods for bio-isononyl acrylate are under development, insights can be drawn from other bio-based acrylates that have been successfully commercialized. ulprospector.comgoogle.com These efforts underscore a broader industry commitment to enhancing sustainability, with companies investing in R&D to launch bio-based monomer grades and solvent-free formulations. datahorizzonresearch.com360iresearch.com
| Precursor | Conventional Source | Potential Bio-based Feedstock/Route | Significance |
|---|---|---|---|
| Acrylic Acid | Petroleum (Propylene Oxidation) renewable-carbon.eu | Lactic Acid (from corn/sugar fermentation) renewable-carbon.eu | Reduces reliance on fossil fuels for a key building block. |
| Isononyl Alcohol | Petroleum (Dimerization/Hydroformylation of Butenes) google.com | Bio-olefins (from dehydration of bio-alcohols) | Creates a pathway for the "alcohol" portion of the monomer from renewable sources. |
| Alternative Bio-monomers | N/A | Camphor/Pinene (for Isobornyl Methacrylate) ulprospector.com | Demonstrates successful commercialization of high-performance monomers from natural, non-food sources. ulprospector.com |
| Alternative Bio-monomers | N/A | Castor Oil (for 2-Octyl Acrylate) ulprospector.com | Provides a hydrophobic, flexible monomer from a non-food crop, similar in function to this compound. ulprospector.com |
Novel Polymer Architectures and Functional Materials with this compound
This compound is a critical monomer for imparting flexibility, durability, and adhesion in polymers due to its long, branched alkyl chain and resulting low glass transition temperature (Tg). ooc.co.jp Future research is focused on leveraging these properties to design novel polymer architectures and advanced functional materials.
Researchers are moving beyond simple random copolymers to create more sophisticated structures that offer unprecedented control over material properties. This includes:
Copolymerization: this compound is readily copolymerized with other monomers like methyl methacrylate (B99206) or butyl acrylate to precisely tailor material properties for specific applications, such as high-strength coatings or pressure-sensitive adhesives.
Advanced Architectures: Exploration into complex polymer structures such as block copolymers, graft copolymers, and interpenetrating polymer networks (IPNs) is an emerging trend. radtech.orglu.se These architectures can lead to materials with superior performance, such as combining the toughness of one polymer with the flexibility of a poly(this compound) segment.
Functional Materials: The unique properties of this compound make it an ideal component for creating functional materials. Its hydrophobicity and flexibility are advantageous in developing high-performance sealants, durable coatings with excellent weatherability, and advanced pressure-sensitive adhesives. verifiedmarketresearch.comgithub.com For example, sealant formulations based on novel acrylic polymers containing silyl (B83357) groups for crosslinking demonstrate enhanced performance suitable for demanding architectural applications. google.com
Investment in research and development remains a key differentiator among manufacturers, with firms using computational tools and pilot-scale facilities to fine-tune molecular architectures and develop novel this compound derivatives. 360iresearch.com
| Comonomer | Polymer System/Application | Key Property Enhancement from this compound |
|---|---|---|
| Methyl Methacrylate (MMA) | High-strength coatings, resins google.com | Improves flexibility and impact resistance while MMA provides hardness. |
| Butyl Acrylate (BA) | Pressure-sensitive adhesives (PSAs) | Contributes to low-temperature flexibility and tackiness. |
| Styrene (B11656) | Coatings, binders google.com | Enhances flexibility and adhesion. |
| 2-Hydroxyethyl Acrylate | Crosslinkable resins for coatings google.com | Provides flexibility to the crosslinked network and a site for further reaction. |
| Vinyl Acetate (B1210297) | Adhesives google.com | Improves flexibility and water resistance. |
Advanced UV Curing Technologies and Their Impact on this compound Applications
UV curing is a core technology for applications involving this compound, particularly in coatings, inks, and adhesives, due to its high speed, low energy consumption, and solvent-free formulations. verifiedmarketresearch.comsemanticscholar.org Research in this area is focused on improving efficiency, performance, and versatility.
Key emerging trends in UV curing technology that impact this compound applications include:
Advanced Photoinitiators: The development of new photoinitiators is crucial for the expansion of UV curing. researchgate.net Innovations include phosphine (B1218219) oxides and oxime ester derivatives, which are highly efficient and sensitive to UV-LED light sources. semanticscholar.orgresearchgate.net These new initiators can improve cure speed and depth, especially in pigmented or thick coatings. semanticscholar.org
UV-LED Curing: The shift from traditional mercury arc lamps to UV Light Emitting Diode (LED) sources is a major trend. semanticscholar.org UV-LEDs offer longer lifespan, lower energy consumption, reduced heat output, and specific wavelengths, which can be matched to modern photoinitiators for highly efficient curing of this compound-based systems. semanticscholar.orgacs.org
Hybrid Curing Systems: To achieve unique properties, researchers are developing hybrid systems that combine different polymerization mechanisms. For instance, combining free-radical polymerization of acrylates with cationic polymerization of epoxides can create interpenetrating polymer networks (IPNs). radtech.org These IPNs can exhibit superior properties, such as improved chemical resistance and mechanical strength, that are not achievable with a single polymer network. radtech.org
Novel Additives and Fillers: The incorporation of nanoparticles and other advanced additives into UV-curable formulations is another area of active research. acs.orgmdpi.com These can accelerate the curing process or impart additional functionalities like enhanced scratch resistance or conductivity. acs.org
These advancements allow for the formulation of higher-performance, rapidly curing products for demanding sectors like automotive, electronics, and packaging. verifiedmarketresearch.com
| Technology | Description | Impact on this compound Applications |
|---|---|---|
| UV-LED Light Sources | Energy-efficient light sources that emit narrow-band UV radiation. semanticscholar.org | Enables faster, cooler, and more energy-efficient curing; allows for use on heat-sensitive substrates. |
| Novel Photoinitiators (e.g., Phosphine Oxides) | Highly reactive initiators designed for specific wavelengths, including those from UV-LEDs. semanticscholar.orgresearchgate.net | Improves cure speed and efficiency, enabling the curing of thicker and more opaque coatings. |
| Hybrid Cure Systems (Radical/Cationic) | Formulations containing monomers that polymerize via different mechanisms (e.g., acrylates and epoxides). radtech.org | Creates interpenetrating polymer networks (IPNs) with enhanced properties like superior adhesion and chemical resistance. |
| Differential Photo Calorimetry (DPC) | An analytical technique to study and optimize the kinetics of photopolymerization reactions. ect-journal.kz | Allows for a more scientific and rational approach to formulating and optimizing UV-curable systems. |
Enhanced Understanding of Structure-Property-Performance Relationships through Computational Modeling
The use of computational modeling and simulation is becoming an indispensable tool for accelerating the design and development of new polymers. mdpi.com By establishing quantitative structure-property relationships (QSPR), researchers can predict the performance of a polymer based on its chemical structure, reducing the time and cost associated with empirical trial-and-error experimentation. 360iresearch.comresearchgate.net
For polyacrylates, including those containing this compound, several computational techniques are being employed:
Molecular Dynamics (MD) Simulations: MD simulations allow scientists to model polymer chains at the atomic level. researchgate.netmdpi.com This provides deep insights into how factors like the branched structure of the isononyl side chain influence polymer conformation, chain mobility, and ultimately, macroscopic properties such as Tg, flexibility, and permeability. researchgate.netwhiterose.ac.uk
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods and machine learning to create mathematical relationships between molecular descriptors (features of the monomer structure) and physical properties. researchgate.net These models can accurately predict key parameters, such as the propagation rate coefficient (kp) in polymerization or the glass transition temperature (Tg) of the final polymer, directly from the monomer's structure. google.comresearchgate.net
Solvent and Additive Screening: Computational models can also be used to screen for optimal solvents or predict the effect of additives on a polymer system, which is crucial for applications like dissolution-based plastic recycling or formulating complex coatings. wisc.edu
These computational approaches enable a more targeted design of polymers. For example, by understanding how the isononyl group's structure affects chain entanglement and flexibility, researchers can design copolymers with an optimal balance of properties for a specific application, be it a high-tack adhesive or a durable, weather-resistant coating. researchgate.net
| Computational Method | Objective/Application | Predicted Properties for Acrylate Systems | Source |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Investigate polymer chain conformation, mobility, and interactions. | Radius of gyration, chain entanglement, diffusion coefficients, polymer-surface interactions. | researchgate.netmdpi.comwhiterose.ac.uk |
| Quantitative Structure-Property Relationship (QSPR) | Predict macroscopic properties from monomer structure. | Glass Transition Temperature (Tg), propagation rate coefficient (kp), boiling point. | google.comresearchgate.net |
| COSMO-RS / Solvation Models | Screen solvents for polymer processing and recycling. | Solubility parameters, activity coefficients. | wisc.edu |
| Density Functional Theory (DFT) | Calculate quantum chemical properties for use in higher-level models. | Arrhenius parameters, electronic structure. | researchgate.net |
Comprehensive Life Cycle Assessment of this compound and its Derived Products
As sustainability becomes a critical metric for the chemical industry, the use of Life Cycle Assessment (LCA) is expanding. wbcsd.org An LCA provides a holistic evaluation of the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to manufacturing ("gate") and eventually to disposal or recycling ("grave"). europeanplasticisers.eumdpi.com
A comprehensive LCA for this compound and its derived products is a key future research direction. Such an assessment would quantify the environmental footprint and identify areas for improvement. The scope of an LCA for an this compound-based product would include:
Raw Material Acquisition: This stage assesses the impact of extracting and processing fossil fuels for conventional this compound or cultivating and processing biomass for bio-based versions. mdpi.compdmsourcings.com
Manufacturing: This includes the energy consumption, resource use, and emissions associated with the synthesis of isononyl alcohol and acrylic acid, their esterification to form this compound, and the subsequent polymerization into a final product. europeanplasticisers.eupdmsourcings.com
Use Phase: This phase evaluates the impacts during the product's service life. For coatings and adhesives, this could include the emission of any volatile organic compounds (VOCs), although this compound is valued for its use in low-VOC formulations. 360iresearch.comgellnerindustrial.com
End-of-Life: This stage considers the environmental effects of disposal, whether through landfilling, incineration, or recycling. pdmsourcings.com The biodegradability of acrylic polymers is a complex but important factor in this assessment, as most are not easily recycled and can persist in the environment. omicsonline.orgresearchgate.net
Comparing a bio-based acrylic polymer to a standard fossil-based one, one study found that the bio-based version had a 9% lower carbon footprint but a higher environmental impact in 14 of 19 other categories, underscoring the importance of a comprehensive, multi-faceted assessment rather than relying on a single metric. mdpi.com Such LCAs are essential for validating the environmental benefits of bio-based this compound and guiding the development of truly sustainable products. wbcsd.orgmdpi.com
| Life Cycle Stage | Key Processes & Inputs | Key Environmental Impact Categories to Assess |
|---|---|---|
| Cradle-to-Gate (Raw Materials & Manufacturing) | Crude oil/biomass extraction, transportation, synthesis of precursors (isononyl alcohol, acrylic acid), esterification, polymerization. europeanplasticisers.eumdpi.com | Global Warming Potential (Carbon Footprint), Fossil Fuel Depletion, Water Use, Eutrophication, Acidification. |
| Use Phase | Application of coating/adhesive, service life of the product. | VOC emissions, human toxicity, ecotoxicity. |
| End-of-Life | Collection, landfilling, incineration, recycling efforts. pdmsourcings.com | Land use, solid waste generation, potential for long-term pollution (non-biodegradability). omicsonline.orgresearchgate.net |
Conclusion
Summary of Key Research Findings and Contributions
Research has established isononyl acrylate (B77674) as a crucial monomer for producing high-performance polymers. Its low glass transition temperature is a key property that imparts excellent flexibility and adhesion to the resulting polymers, making it particularly suitable for pressure-sensitive adhesives and durable coatings. transparencymarketresearch.com Studies have shown that adhesives based on isononyl acrylate can have significantly higher peel strength compared to those made with other acrylates like butyl acrylate. Furthermore, coatings modified with this compound demonstrate superior mechanical integrity after accelerated weathering tests. The development of bio-based this compound also represents a significant contribution towards more sustainable materials.
Remaining Challenges and Opportunities for Future Investigation
Despite its widespread use, challenges remain, particularly concerning its production and environmental impact. The manufacturing process can be complex and costly. transparencymarketresearch.com Future research could focus on developing more efficient and cost-effective synthesis routes, potentially utilizing greener catalysts or processes. introspectivemarketresearch.com There is also an opportunity to further investigate the biodegradability and long-term environmental fate of this compound and its polymers to develop more environmentally benign alternatives. maximizemarketresearch.com Exploring its potential in emerging applications like biomedical adhesives and drug delivery systems also presents a promising area for future research.
Broader Implications of this compound Research for Materials Science and Industry
The study and application of this compound have broader implications for the fields of materials science and various industries. The continuous drive for high-performance materials in sectors like automotive, construction, and packaging fuels the demand for specialty monomers like this compound. github.com Research into this monomer contributes to the fundamental understanding of polymer structure-property relationships, enabling the design of materials with tailored characteristics. The shift towards more sustainable and eco-friendly products is pushing innovation in acrylate formulations, including the development of bio-based and low-VOC (Volatile Organic Compound) alternatives, which aligns with global trends in environmental stewardship. marketresearchfuture.comgminsights.com
Q & A
Q. What experimental methods are used to determine the glass transition temperature (Tg) of isononyl acrylate, and how does its Tg compare to other acrylates?
Q. How is this compound synthesized, and what are the critical parameters affecting its purity and yield?
this compound is synthesized via esterification of acrylic acid with isononyl alcohol, typically catalyzed by sulfuric acid or enzymatic agents. Key parameters include:
- Molar ratio (acrylic acid to alcohol) to minimize unreacted monomers.
- Temperature control (80–120°C) to balance reaction rate and side reactions.
- Catalyst concentration (0.5–2 wt%) to optimize esterification efficiency. Post-synthesis, distillation or membrane filtration is used to isolate the product. Impurities like residual acid or dimerized acrylates can be quantified via Gas Chromatography-Mass Spectrometry (GC-MS) .
Advanced Research Questions
Q. How can researchers address contradictions in data regarding the relationship between this compound’s molecular structure and its performance in pressure-sensitive adhesives?
Contradictions often arise from variations in branching isomerism (e.g., 3,5,5-trimethylhexanol vs. other isononyl alcohol isomers). To resolve this:
- Use Nuclear Magnetic Resonance (NMR) to characterize isomer distribution in starting alcohol precursors.
- Employ rheological tests (e.g., tack, peel adhesion) under controlled humidity and temperature.
- Apply multivariate regression to correlate structural parameters (e.g., chain length, branching) with adhesive performance .
Q. What experimental design strategies are optimal for evaluating the impact of this compound on coating hardness and solids content?
Central Composite Design (CCD) is effective for optimizing multifactorial systems. For example:
- Variables : Monomer concentration, curing temperature, initiator type.
- Responses : Coating hardness (via pendulum hardness tests) and solids content (gravimetric analysis). Statistical software (e.g., Design-Expert®) can model interactions and identify optimal conditions. A recent study on analogous acrylates achieved a 15% improvement in hardness using CCD .
Q. What methodologies are recommended for assessing the carcinogenic potential of this compound in toxicological studies?
Follow OECD Guidelines 451–453 for in vivo carcinogenicity testing:
- Rodent models : Administer this compound via oral/dermal routes over 24 months.
- Endpoints : Tumor incidence, histopathology, and biomarker analysis (e.g., oxidative stress markers).
- Dose selection : Use Maximum Tolerated Dose (MTD) derived from subchronic studies. While IARC classifies some acrylates as “possibly carcinogenic,” no data specific to this compound exist. Cross-reference with structurally similar esters (e.g., ethyl acrylate) for hazard extrapolation .
Methodological Challenges and Solutions
Q. How can researchers mitigate challenges in scaling up this compound synthesis from lab to pilot scale?
Common issues include heat transfer inefficiencies and byproduct formation. Solutions:
- Use continuous-flow reactors to improve temperature control and mixing.
- Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
- Optimize catalyst recovery via immobilized enzyme systems or heterogeneous catalysts (e.g., ion-exchange resins) .
Q. What analytical techniques are suitable for detecting trace impurities in this compound during quality control?
- Headspace GC-MS : For volatile impurities (e.g., residual monomers, solvents).
- High-Performance Liquid Chromatography (HPLC) : For non-volatile contaminants (e.g., oligomers, stabilizers).
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : To quantify metal catalysts (e.g., Sn, Ti) at ppm levels .
Data Interpretation and Validation
Q. How should researchers validate conflicting data on the environmental persistence of this compound?
Conduct OECD 301 biodegradability tests under standardized conditions (e.g., pH 7, 25°C). Compare results with predictive models like EPI Suite™. Discrepancies may arise from microbial community variations; replicate tests using soil/water samples from diverse ecosystems. Data from structurally similar esters (e.g., 2-ethylhexyl acrylate) can guide risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
